2-Methyl-5-({octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3,4-oxadiazole
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Overview
Description
2-Methyl-5-({octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of structural elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-({octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an aldehyde or ketone, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-({octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing groups, while reduction might yield simpler hydrocarbon derivatives .
Scientific Research Applications
2-Methyl-5-({octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-5-({octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-phenyl-1,3,4-oxadiazole
- 2-Methyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 2-Methyl-5-(4-chlorophenyl)-1,3,4-oxadiazole
Uniqueness
2-Methyl-5-({octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3,4-oxadiazole is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H17N3O/c1-8-12-13-11(15-8)7-14-5-9-3-2-4-10(9)6-14/h9-10H,2-7H2,1H3 |
InChI Key |
QJQJTJFONUXGEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CN2CC3CCCC3C2 |
Origin of Product |
United States |
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